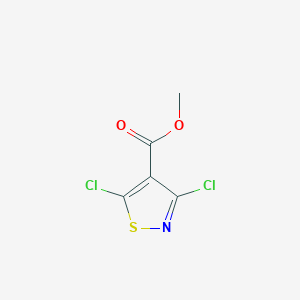
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is a heterocyclic compound that contains a thiazole ring substituted with chlorine atoms at positions 3 and 5, and a carboxylate ester group at position 4. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester typically involves the reaction of 3,5-dichloro-1,2-thiazole with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The biological activity of 4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
- 2,4-Disubstituted thiazoles
- Bisthiazole derivatives
Uniqueness
4-Isothiazolecarboxylic acid, 3,5-dichloro-, methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 5 enhances its reactivity and potential for further functionalization .
Propiedades
Número CAS |
3889-60-9 |
|---|---|
Fórmula molecular |
C5H3Cl2NO2S |
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
methyl 3,5-dichloro-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-5(9)2-3(6)8-11-4(2)7/h1H3 |
Clave InChI |
OHMQCUWHTPCGQL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SN=C1Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













